2,6-Bis(4-bromophenyl)-4-phenylpyran-1-ylium tetrafluoroborate
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Overview
Description
2,6-Bis(4-bromophenyl)-4-phenylpyran-1-ylium tetrafluoroborate is a complex organic compound characterized by its bromophenyl groups and phenylpyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-bromophenyl)-4-phenylpyran-1-ylium tetrafluoroborate typically involves multi-step organic reactions. One common approach is the condensation of 4-bromoacetophenone with 1-naphthaldehyde, followed by further reactions to introduce the phenylpyran moiety
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(4-bromophenyl)-4-phenylpyran-1-ylium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can be performed to convert the bromophenyl groups to their corresponding hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Production of hydroxylated derivatives.
Substitution: Generation of iodophenyl or fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl groups make it a versatile intermediate for various organic reactions.
Biology: In biological research, 2,6-Bis(4-bromophenyl)-4-phenylpyran-1-ylium tetrafluoroborate can be employed in the study of molecular interactions and signaling pathways. Its fluorescent properties may also be useful in imaging techniques.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry: In materials science, this compound can be used in the design of advanced materials with specific electronic or optical properties. Its stability and unique structure make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2,6-Bis(4-bromophenyl)-4-phenylpyran-1-ylium tetrafluoroborate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: This compound is structurally similar but contains a pyridine ring instead of a pyran ring.
2,6-Bis(4-bromophenyl)-4-(phenyl)pyridine: Another related compound with a pyridine core.
Uniqueness: 2,6-Bis(4-bromophenyl)-4-phenylpyran-1-ylium tetrafluoroborate is unique due to its phenylpyran structure, which imparts distinct chemical and physical properties compared to its pyridine-based counterparts
Properties
IUPAC Name |
2,6-bis(4-bromophenyl)-4-phenylpyrylium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2O.BF4/c24-20-10-6-17(7-11-20)22-14-19(16-4-2-1-3-5-16)15-23(26-22)18-8-12-21(25)13-9-18;2-1(3,4)5/h1-15H;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLULWHYPNUEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BBr2F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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